molecular formula C17H19NO4S B1434135 Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate CAS No. 1858255-98-7

Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate

Cat. No. B1434135
M. Wt: 333.4 g/mol
InChI Key: HXAUQHZPYOZFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate”, also known as MSAB, is a complex chemical compound. It is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .


Molecular Structure Analysis

The molecular formula of MSAB is C15H15NO4S . It has an average mass of 305.349 Da and a monoisotopic mass of 305.072174 Da . The structure of this compound includes a benzoate group, a methylsulfonyl group, and an amino group, which are all attached to a benzene ring .


Chemical Reactions Analysis

MSAB is known to interact with β-catenin, a protein involved in the regulation of cell-cell adhesion and gene transcription . It targets β-catenin via direct affinity interaction within the C-terminal two thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation .


Physical And Chemical Properties Analysis

MSAB is a powder that can range in color from off-white to purple . It is soluble in DMSO at a concentration of 25 mg/mL . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is an important intermediate in the synthesis of various pharmaceuticals and chemicals. For example, it has been identified as a key intermediate in the synthesis of Tianeptine, a well-known antidepressant, showcasing its importance in pharmaceutical manufacturing processes. The synthesis involves several steps, including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation, with the final product's structure confirmed through IR, MS, and ^1H-NMR techniques (Yang Jian-she, 2009).

Chemical Reactions and Optimization

Research on the optimization of reaction conditions for related compounds demonstrates the importance of this class of chemicals in improving industrial production efficiency. Studies have shown that optimizing molar ratios, reaction times, and temperatures can significantly enhance yields of related intermediates, which are crucial for the synthesis of drugs like sulpiride (W. Xu, C. Guo, Tao Li, Si-Quan Liu, 2018).

Structural Analysis and Molecular Design

The compound and its derivatives are also studied for their structural properties and potential in drug design. For instance, studies on isomeric structures have led to insights into hydrogen bonding patterns, which are crucial for understanding drug-receptor interactions (J. Portilla, E. G. Mata, J. Cobo, J. N. Low, C. Glidewell, 2007). These findings are essential for designing drugs with improved efficacy and selectivity.

Enzymatic Resolution and Drug Precursors

The enzymatic resolution of related compounds to obtain enantiomerically pure substances is a critical aspect of drug synthesis, allowing for the preparation of more effective pharmaceutical agents. The use of specific enzymatic processes to resolve racemic mixtures into their enantiomerically pure components exemplifies the application of this compound in creating precursors for antibiotics like thiamphenicol and florfenicol (B. Kaptein, T. J. G. M. V. Dooren, W. Boesten, T. Sonke, A. Duchateau, and Quirinus B. Broxterman, J. Kamphuis, 1998).

properties

IUPAC Name

methyl 4-[(3-methyl-N-methylsulfonylanilino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-5-4-6-16(11-13)18(23(3,20)21)12-14-7-9-15(10-8-14)17(19)22-2/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAUQHZPYOZFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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